molecular formula C27H30N2O4S B11447156 6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-N-(m-tolyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-N-(m-tolyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Cat. No.: B11447156
M. Wt: 478.6 g/mol
InChI Key: FWKZMRJSEUNRQS-UHFFFAOYSA-N
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Description

6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-N-(3-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes multiple methoxy groups and a carbothioamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-N-(3-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-N-(3-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-N-(3-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-DIMETHOXY-1-[(2-METHOXYPHENOXY)METHYL]-N-(3-METHYLPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its carbothioamide moiety, in particular, differentiates it from other similar compounds and contributes to its potential therapeutic applications .

Properties

Molecular Formula

C27H30N2O4S

Molecular Weight

478.6 g/mol

IUPAC Name

6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-N-(3-methylphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide

InChI

InChI=1S/C27H30N2O4S/c1-18-8-7-9-20(14-18)28-27(34)29-13-12-19-15-25(31-3)26(32-4)16-21(19)22(29)17-33-24-11-6-5-10-23(24)30-2/h5-11,14-16,22H,12-13,17H2,1-4H3,(H,28,34)

InChI Key

FWKZMRJSEUNRQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)N2CCC3=CC(=C(C=C3C2COC4=CC=CC=C4OC)OC)OC

Origin of Product

United States

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